molecular formula C8H8BrClF3N B1493871 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride CAS No. 1187386-33-9

2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride

Cat. No.: B1493871
CAS No.: 1187386-33-9
M. Wt: 290.51 g/mol
InChI Key: ZRYZQFUHSMTCDR-UHFFFAOYSA-N
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Description

2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride is a halogenated aromatic amine derivative with the molecular formula C₈H₈BrClF₃N and a molecular weight of 290.51 g/mol . It is characterized by:

  • A bromine atom at the 2-position of the benzene ring.
  • An N-methyl group attached to the amine functionality.
  • A trifluoromethyl (-CF₃) group at the 5-position.
  • A hydrochloride salt form, enhancing its stability and solubility in polar solvents.

This compound is widely used as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Its CAS registry number is 1391737-95-3, and it is commercially available with a purity of 97% (e.g., catalog number HC-2926 from Combi-Blocks) .

Properties

IUPAC Name

2-bromo-N-methyl-5-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N.ClH/c1-13-7-4-5(8(10,11)12)2-3-6(7)9;/h2-4,13H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYZQFUHSMTCDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)C(F)(F)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675179
Record name 2-Bromo-N-methyl-5-(trifluoromethyl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-33-9
Record name 2-Bromo-N-methyl-5-(trifluoromethyl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Organic Synthesis

2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, such as:

  • Nucleophilic Substitution : The bromine atom can be substituted with other nucleophiles to form new compounds.
  • Coupling Reactions : It can engage in coupling reactions like Suzuki-Miyaura coupling, facilitating the formation of biaryl compounds.
  • Oxidation and Reduction : The compound can undergo oxidation or reduction under specific conditions to yield different derivatives.

Research indicates that this compound exhibits potential biological activities:

  • Anticancer Properties : Studies have shown that derivatives of halogenated anilines can inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against various cancer types.
  • Enzyme Modulation : The compound may inhibit enzymes such as matrix metalloproteinases (MMPs), which are involved in cancer metastasis.
  • Antimicrobial Effects : Similar compounds have shown promising antimicrobial properties against a range of pathogens.

Case Studies

Several notable studies highlight the applications of this compound:

  • Anticancer Activity : In vitro studies revealed significant inhibitory effects on cancer cell lines, suggesting its potential as an anticancer agent. For example, compounds structurally related to this compound exhibited activity against breast and colon cancer cell lines.
  • Enzyme Inhibition Studies : Research documented that halogenated anilines could effectively inhibit MMPs, which play a critical role in tumor invasion and metastasis.
  • Antimicrobial Research : Compounds with similar structures were tested against various bacterial strains, showing effectiveness comparable to established antibiotics.
Activity TypeDescriptionReference Studies
AnticancerInhibits proliferation of cancer cellsIn vitro studies on breast/colon cancer
Enzyme InhibitionModulates activity of MMPsStudies on matrix metalloproteinases
AntimicrobialEffective against various pathogensResearch on bacterial strains

Mechanism of Action

The mechanism by which 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes critical differences between 2-bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride and its structural analogues:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Purity (%) CAS Number Key Applications
This compound Br (2), -CF₃ (5), N-CH₃ C₈H₈BrClF₃N 290.51 97 1391737-95-3 Pharmaceutical intermediates
4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride (HC-2878) Br (4), -CF₃ (2), N-CH₃ C₈H₈BrClF₃N 290.51 97 1215206-44-2 Agrochemical synthesis
2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride Br (2), -CF₃ (5), CH₃ (3) C₉H₈BrClF₃N 304.52 95 EN300-7284257 Polymer chemistry
1-Bromo-2-methyl-3-(trifluoromethyl)benzene (OS-1289) Br (1), CH₃ (2), -CF₃ (3) C₈H₆BrF₃ 239.03 98 69902-83-6 Catalysis studies

Notes:

  • Regioisomerism : The position of bromine and trifluoromethyl groups significantly impacts reactivity. For example, the 2-bromo-5-CF₃ configuration in the target compound enhances electrophilic substitution at the para position due to electronic effects .
  • Salt vs. Neutral Form: Hydrochloride salts (e.g., HC-2926) exhibit higher solubility in aqueous media compared to neutral analogues like OS-1289, which is a non-polar alkyl halide .
  • Steric Effects : The N-methyl group in the target compound reduces steric hindrance compared to analogues with ortho-substituted methyl groups (e.g., 2-bromo-3-methyl-5-CF₃ aniline), facilitating nucleophilic reactions .

Biological Activity

2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride (CAS Number: 1187386-33-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and mechanisms of action based on various research findings.

Chemical Structure and Properties

  • Chemical Formula : C8H8BrF3N·HCl
  • Molecular Weight : 168.52 g/mol
  • Structure : The compound features a bromine atom and a trifluoromethyl group attached to an aniline structure, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity
  • Anti-inflammatory Effects
  • Mechanisms of Action

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound's effectiveness against Staphylococcus aureus suggests its potential as an antibacterial agent, with mechanisms likely involving disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in animal models. Key findings include:

  • Significant reduction in paw swelling in mice treated with the compound compared to control groups.
  • Decrease in inflammatory cytokines and prostaglandin E2 levels, indicating its potential use in treating inflammatory diseases .

The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets. The trifluoromethyl group enhances lipophilicity and binding affinity to molecular targets, which may include enzymes and receptors involved in inflammatory pathways.

Proposed Mechanism

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
  • Receptor Modulation : It may modulate receptor signaling pathways that regulate immune responses.

Case Studies

Several studies have further elucidated the biological activity of this compound:

  • Study on Antibacterial Efficacy :
    • Conducted using various bacterial strains, the study confirmed the compound's inhibitory effects, particularly against Gram-positive bacteria.
    • Mechanistic studies suggested that the compound interferes with bacterial cell wall synthesis, leading to cell lysis .
  • Study on Inflammatory Response :
    • In a controlled study on mice, administration of the compound resulted in reduced levels of inflammatory markers.
    • The study highlighted its potential as a therapeutic agent for conditions characterized by excessive inflammation .

Preparation Methods

Starting Materials

A common precursor is 4-bromo-2-(trifluoromethyl)aniline or 4-bromo-2-(trifluoromethyl)toluidine, which can be further functionalized to achieve the target compound.

Bromination and Nitration

  • Bromination is typically carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled temperatures (0–25 °C) in solvents like dichloromethane (DCM) to ensure regioselectivity and avoid over-bromination.
  • Nitration can be achieved with a mixture of sulfuric and nitric acids at low temperatures (below 20 °C) to introduce a nitro group selectively, which is then reduced to an amine.

Acetylation and Deacetylation

  • To protect the amine group during harsh reaction conditions, acetylation using acetic anhydride and acetic acid at 50–100 °C is employed.
  • Subsequent deacetylation is performed by hydrolysis under reflux with hydrochloric acid to regenerate the free amine.

Reduction and Deamination

  • Reduction of nitro groups to amines is commonly done using iron powder in acetic acid-water mixtures under reflux.
  • Deamination steps involve diazotization with sodium nitrite in sulfuric acid at low temperatures (around 10 °C), followed by substitution reactions to remove unwanted amino groups.

N-Methylation

  • Methylation of the aniline nitrogen is typically achieved using methylating agents such as methyl iodide or formaldehyde/formic acid under controlled conditions to avoid over-alkylation.

Hydrochloride Salt Formation

  • The free base is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in polar solvents like ethanol or diethyl ether to improve stability and crystallinity.
Step Reagents & Conditions Purpose Notes
1. Acetylation 4-bromo-2-(trifluoromethyl)toluidine, acetic acid, acetic anhydride, 50–100 °C Protect amine group Zinc powder may be added as catalyst
2. Nitration Sulfuric acid, nitric acid, <20 °C Introduce nitro group Careful temperature control avoids side reactions
3. Deacetylation Hydrochloric acid (30%), reflux Remove acetyl protection Adjust pH to alkaline after hydrolysis
4. Reduction Iron powder, glacial acetic acid, reflux Reduce nitro to amine Reaction monitored by disappearance of nitro peak
5. Deamination Sodium nitrite, sulfuric acid, 10 °C; phosphoric acid, ortho-phosphorous acid Remove amino groups selectively Long ice bath and controlled addition
6. N-Methylation Methylating agent (e.g., methyl iodide), base Methylate aniline nitrogen Stoichiometric control to prevent overalkylation
7. Salt formation HCl in ethanol or ether Form hydrochloride salt Crystallization improves purity

Yield and Purity

  • Yields for bromination steps vary from 40% to 75%, depending on brominating agent, solvent, and temperature.
  • Use of NBS in DCM at room temperature tends to give higher yields (~68%) compared to elemental bromine in DMF (~42%).
  • Purification by recrystallization is preferred over chromatography for scale-up due to better recovery.

Regioselectivity

  • The trifluoromethyl group is a strong electron-withdrawing substituent, meta-directing electrophilic substitution, which helps guide bromination to the desired 2-position.
  • Computational studies using Density Functional Theory (DFT) confirm that electrophilic attack is favored at positions meta to the trifluoromethyl group and para to the amine.

Analytical Characterization

  • High Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is effective for detecting di-brominated impurities.
  • Nuclear Magnetic Resonance (NMR), including variable temperature studies, resolves complex aromatic proton splitting due to steric and electronic effects.
  • Elemental analysis and X-ray crystallography confirm molecular composition and salt formation.
Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Acetylation Acetic acid + Acetic anhydride 50–100 >90 Zinc catalyst improves rate
Nitration H2SO4 + HNO3 <20 80–85 Slow addition critical
Deacetylation 30% HCl, reflux 100 (reflux) 90 pH adjustment post reaction
Reduction Fe powder, AcOH, H2O Reflux 85–90 Monitored by TLC/NMR
Deamination NaNO2, H2SO4, H3PO4 10–20 75–80 Long ice bath for stability
N-Methylation Methyl iodide, base 25–50 70–75 Stoichiometry control
Salt formation HCl in EtOH/ether RT >95 Crystallization step

The preparation of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride is a multi-step process involving protection, electrophilic substitution, reduction, and methylation reactions. Careful control of reaction conditions such as temperature, reagent stoichiometry, and solvent choice is crucial to optimize yield and regioselectivity. Analytical techniques including HPLC-MS, NMR, and X-ray crystallography are essential for confirming the structure and purity of the final hydrochloride salt. Research indicates that the trifluoromethyl substituent plays a significant role in directing bromination and influencing compound stability.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride, and how can purity be ensured?

  • Methodology :

  • Step 1 : Start with 5-(trifluoromethyl)aniline. Introduce bromine at the 2-position via electrophilic bromination using Br₂ in the presence of FeBr₃ as a catalyst.
  • Step 2 : Methylate the amino group using methyl iodide (CH₃I) under basic conditions (e.g., K₂CO₃) in DMF at 60–80°C.
  • Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallize the final product from ethanol/water to achieve >98% purity .
  • Quality Control : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify purity and monitor by-products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers expect?

  • Methodology :

  • ¹H/¹³C NMR :
  • Aromatic protons: δ 7.2–7.8 ppm (split due to bromine and trifluoromethyl groups).
  • N-methyl singlet: δ 2.9–3.1 ppm.
  • FT-IR :
  • N-H stretch (amine hydrochloride): ~2700–3000 cm⁻¹ (broad).
  • C-F (trifluoromethyl): 1100–1250 cm⁻¹.
  • Mass Spectrometry (MS) :
  • Molecular ion [M+H]⁺ expected at m/z 298 (for C₈H₇BrF₃N⁺). Isotopic peaks due to bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) confirm presence .

Q. How does the compound’s stability vary under different storage conditions, and what protocols prevent degradation?

  • Methodology :

  • Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (expected >150°C).
  • Light Sensitivity : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption.
  • Long-Term Stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in electrophilic substitution reactions of this aniline derivative?

  • Methodology :

  • Computational Analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density. The trifluoromethyl group is strongly electron-withdrawing (–I effect), directing electrophiles to the para position relative to the amino group.
  • Experimental Validation : Perform nitration (HNO₃/H₂SO₄) or sulfonation to confirm preferential substitution patterns. Compare with analogs lacking bromine or methyl groups .

Q. What contradictions exist in reported biological activities of similar trifluoromethyl anilines, and how can they be resolved?

  • Case Study :

  • Contradiction : Some studies report potent kinase inhibition (e.g., nilotinib intermediates ), while others show negligible activity.
  • Resolution :

Verify stereochemical purity (chiral HPLC).

Test under varied assay conditions (pH, co-solvents) to identify false negatives.

Use isothermal titration calorimetry (ITC) to measure binding affinity differences caused by bromine’s steric effects .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments, and how do they align with experimental data?

  • Methodology :

  • Molecular Orbital Analysis : Calculate Fukui indices to identify nucleophilic attack sites. The amino group’s lone pair is less available due to hydrochloride formation, reducing reactivity.
  • Experimental Testing : React with acetyl chloride (CH₃COCl) in anhydrous THF. Monitor acylation via ¹H NMR (disappearance of N-H peak at δ 2.9–3.1 ppm).
  • Data Alignment : Compare predicted vs. observed reaction rates using Arrhenius plots .

Q. What challenges arise in interpreting mass spectrometry data due to bromine’s isotopic pattern, and how can they be addressed?

  • Methodology :

  • Challenge : Bromine’s ¹:¹ isotopic ratio (⁷⁹Br/⁸¹Br) complicates molecular ion identification.
  • Solution :

Use high-resolution MS (HRMS) to distinguish isotopic clusters (e.g., [M+H]⁺ at m/z 298.0 vs. 300.0).

Pair with MS/MS fragmentation to confirm structural motifs (e.g., loss of Br• or CF₃ groups) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride
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2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride

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